molecular formula C28H25N3O2S B2499309 N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866864-71-3

N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2499309
CAS No.: 866864-71-3
M. Wt: 467.59
InChI Key: YCJXRFPBMCXHEI-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Biological Activity

N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name:

  • IUPAC Name : this compound
  • Molecular Formula : C28H25N3O2S
  • CAS Number : 866864-71-3

The structure consists of a chromeno-pyrimidine core linked to a sulfanyl acetamide moiety, which contributes to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromeno-Pyrimidine Core : Cyclization of appropriate starting materials under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : A nucleophilic substitution reaction where a thiol reacts with an acetamide derivative.
  • Final Acetamide Formation : Utilizing diethyl sulfate or similar reagents under basic conditions to achieve the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of various enzymes, potentially modulating pathways involved in diseases such as cancer and neurodegenerative disorders.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast and lung cancer cells.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound may inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.
    Compound% Inhibition at 50 µMReference
    Test Compound52.01
    Standard Drug60.00

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of the compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects against oxidative stress in neuronal cells. The compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-11-13-20(14-12-17)26-30-27-22(15-21-8-4-5-10-24(21)33-27)28(31-26)34-16-25(32)29-23-9-6-7-18(2)19(23)3/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJXRFPBMCXHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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